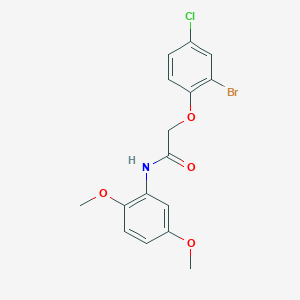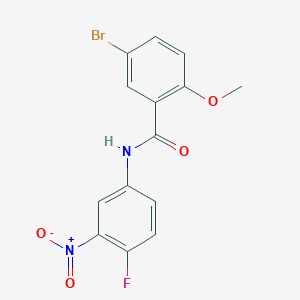![molecular formula C17H19Cl2NO B6083564 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol, also known as triclosan, is a synthetic antimicrobial agent that has been widely used in consumer products, such as soaps, toothpaste, and cosmetics. Triclosan has been shown to have both advantages and limitations in laboratory experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol involves the inhibition of bacterial fatty acid synthesis. Triclosan targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the synthesis of fatty acids. By inhibiting ENR, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol prevents the synthesis of essential fatty acids, which ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol has been shown to have anti-inflammatory and antifungal properties. Triclosan has also been shown to have estrogenic effects, which can affect the reproductive system and may have implications for human health.
实验室实验的优点和局限性
Triclosan has a number of advantages for laboratory experiments, including its broad-spectrum antimicrobial activity and its ability to inhibit bacterial fatty acid synthesis. However, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol also has a number of limitations, including its potential for toxicity and its potential to interfere with other laboratory assays. Additionally, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol has been shown to be unstable in certain conditions, which can affect its effectiveness in laboratory experiments.
未来方向
There are a number of future directions for 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol research. One area of focus is the development of new antimicrobial agents that can overcome the limitations of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol. Another area of focus is the study of the environmental and health effects of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol and other antimicrobial agents. Additionally, there is a need for further research on the mechanism of action of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol and its potential for toxicity. Finally, there is a need for further research on the development of new laboratory assays that can accurately measure the effectiveness of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol and other antimicrobial agents.
合成方法
Triclosan can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with allyl bromide to produce 2,4-dichloro-3-allylphenol. The resulting compound is then reacted with 3-aminobutylamine to produce 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol.
科学研究应用
Triclosan has been extensively studied for its antimicrobial properties and has been used in a variety of laboratory experiments. It has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. Triclosan has also been used in studies on the effects of antimicrobial agents on the environment and on the development of antibiotic resistance.
属性
IUPAC Name |
4-[3-[(3,4-dichlorophenyl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(2-3-13-4-7-15(21)8-5-13)20-11-14-6-9-16(18)17(19)10-14/h4-10,12,20-21H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCDHBOKIQNINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(3,4-Dichlorophenyl)methylamino]butyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6083488.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylthio)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6083499.png)
![2-chloro-5-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6083510.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)

![1-(2-methoxy-4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6083536.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6083570.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6083584.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6083590.png)